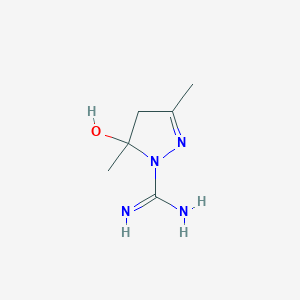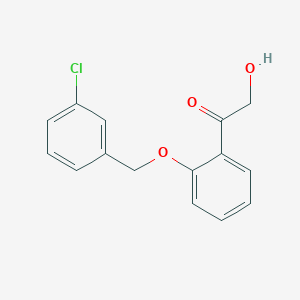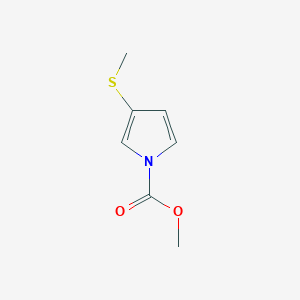
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate, also known as MMTP, is a key compound used in the synthesis of various bioactive molecules. It is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MMTP exhibits a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune function.
Biochemische Und Physiologische Effekte
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators, such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is also stable under a wide range of conditions, making it suitable for use in various assays. However, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has some limitations for use in lab experiments. It is a relatively complex molecule, which can make it difficult to modify for use in different assays. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. One area of research is the development of new synthetic methods for Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate and its derivatives. This could lead to the discovery of new bioactive molecules with improved properties. Another area of research is the investigation of the mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to a better understanding of how Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exerts its biological effects and could inform the development of new therapies. Finally, there is a need for further research on the potential therapeutic applications of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to the development of new treatments for various diseases.
Synthesemethoden
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be synthesized through a variety of methods, including the reaction of 2-acetyl-1,3-thiazole with methyl mercaptan and ethyl chloroformate. Other methods involve the reaction of 2-acetyl-1,3-thiazole with methanesulfonyl chloride, followed by the reaction with sodium methoxide. The synthesis of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
121513-58-4 |
|---|---|
Produktname |
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate |
Molekularformel |
C7H9NO2S |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
methyl 3-methylsulfanylpyrrole-1-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)8-4-3-6(5-8)11-2/h3-5H,1-2H3 |
InChI-Schlüssel |
CLPKHINGVSYPQI-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC(=C1)SC |
Kanonische SMILES |
COC(=O)N1C=CC(=C1)SC |
Synonyme |
1H-Pyrrole-1-carboxylic acid, 3-(methylthio)-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



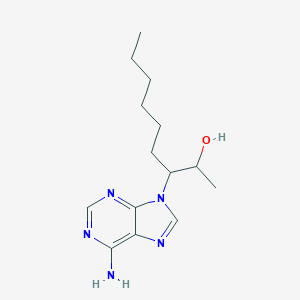

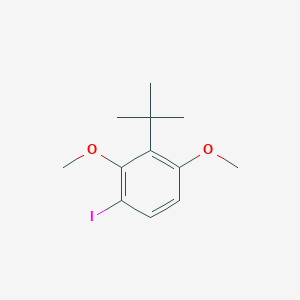

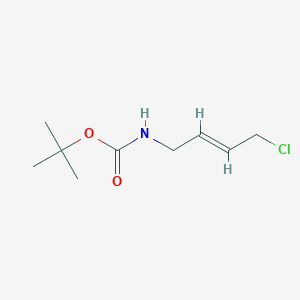
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)

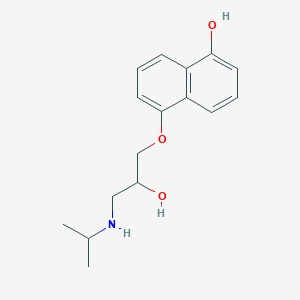
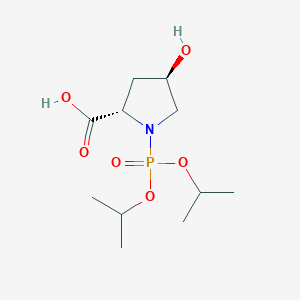
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)

